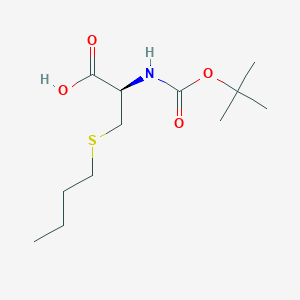
Boc-(S)-butyl-L-Cys
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-(S)-butyl-L-Cys, also known as tert-butyloxycarbonyl-(S)-butyl-L-cysteine, is a derivative of the amino acid cysteine. It is commonly used in organic synthesis and peptide chemistry as a protected form of cysteine. The Boc group, or tert-butyloxycarbonyl group, is used to protect the amino group of cysteine during chemical reactions, preventing unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-butyl-L-Cys typically involves the protection of the amino group of cysteine using di-tert-butyl dicarbonate (Boc anhydride). The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile. The reaction conditions are generally mild, and the Boc group is added to the amino group of cysteine to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-(S)-butyl-L-Cys undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds formed during oxidation can be reduced back to thiol groups.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol groups.
Substitution: Free amino groups
Wissenschaftliche Forschungsanwendungen
Boc-(S)-butyl-L-Cys has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protected form of cysteine in various organic synthesis reactions.
Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Wirkmechanismus
The mechanism of action of Boc-(S)-butyl-L-Cys primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group of cysteine to prevent unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group. This protection-deprotection strategy is widely used in peptide synthesis and organic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-(S)-butyl-L-Cys: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Cbz-(S)-butyl-L-Cys: Uses the carbobenzoxy (Cbz) group for protection.
Ac-(S)-butyl-L-Cys: Uses the acetyl (Ac) group for protection
Uniqueness
Boc-(S)-butyl-L-Cys is unique due to the stability and ease of removal of the Boc group. The tert-butyloxycarbonyl group provides robust protection under a wide range of conditions and can be easily removed using mild acidic conditions. This makes this compound a preferred choice in many synthetic applications .
Eigenschaften
Molekularformel |
C12H23NO4S |
|---|---|
Molekulargewicht |
277.38 g/mol |
IUPAC-Name |
(2R)-3-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H23NO4S/c1-5-6-7-18-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
InChI-Schlüssel |
QKKXUPOTWZRRLS-VIFPVBQESA-N |
Isomerische SMILES |
CCCCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCCCSCC(C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


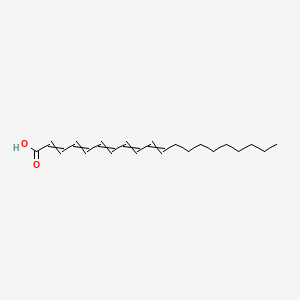
![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B13394599.png)
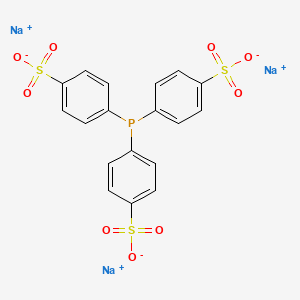
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid](/img/structure/B13394609.png)
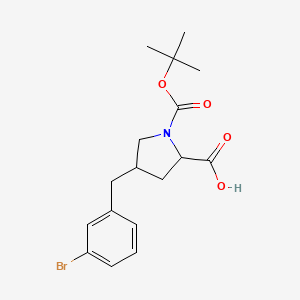
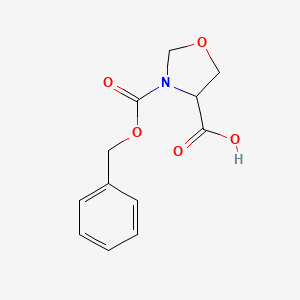
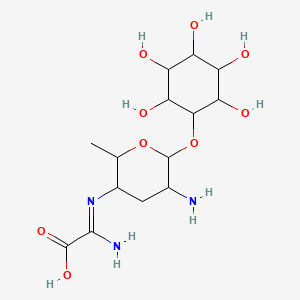
![N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;but-2-enedioic acid](/img/structure/B13394637.png)
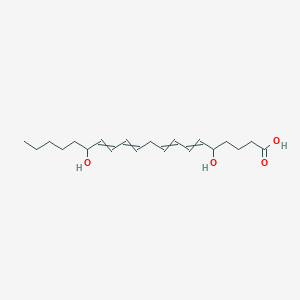
![2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13394644.png)
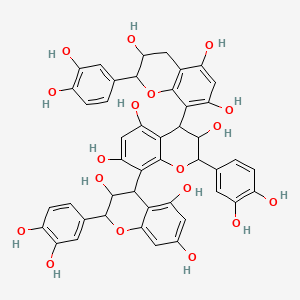
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid](/img/structure/B13394666.png)
![2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394695.png)
![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate](/img/structure/B13394700.png)
